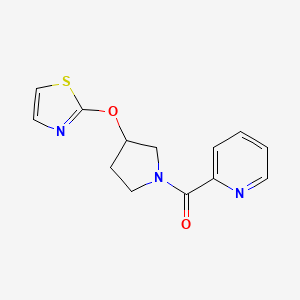
Pyridin-2-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridinyl methanone derivatives has been explored in various studies. For instance, a series of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones were synthesized and evaluated for their antimicrobial and antimycobacterial activities . Similarly, the synthesis of 2-(pyrrolidin-1-yl)thiazole frameworks was achieved through a reaction of pyrrolidines with benzoylisothiocyanate, followed by a reaction with alpha-bromo ketones . These studies demonstrate the versatility of synthetic approaches in creating pyridinyl methanone derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of pyridinyl methanone derivatives can be complex, as seen in the study of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine. This compound's structure was determined using single-crystal X-ray diffraction and FT-IR spectroscopy, revealing a triclinic crystal structure . Theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods were also employed to analyze the vibrational frequencies and molecular electrostatic potential (MEP) .
Chemical Reactions Analysis
The chemical reactivity of pyridinyl methanone derivatives can be inferred from their synthesis and the interactions they undergo. For example, the synthesis of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine involved various supramolecular interactions, as well as the formation of different coordination geometries in the resulting complexes . This suggests that pyridinyl methanone derivatives can participate in a range of chemical reactions, forming diverse structures with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinyl methanone derivatives are closely related to their molecular structure and the interactions they can form. The photoluminescent properties of certain complexes containing pyridinyl methanone derivatives were studied, indicating potential applications in materials science . Additionally, the antimicrobial and antimycobacterial activities of these compounds suggest that their physical and chemical properties are conducive to biological interactions .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been conducted on synthesizing and characterizing organotin(IV) complexes with derivatives of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, which show potential as drugs due to their antimicrobial activities against various pathogens. These complexes are characterized by a range of spectroscopic techniques, indicating their structure and potential for further application in medicinal chemistry (Singh et al., 2016).
Optical and Material Properties
A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized from phenyl(pyridin-2-yl)methanone, exhibited remarkable optical properties with a significant Stokes' shift. These findings suggest their utility in developing luminescent materials and in understanding the relationship between chemical structure and optical behavior (Volpi et al., 2017).
Antimicrobial and Antimycobacterial Activity
Compounds synthesized from (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone have shown promising antimicrobial activity. The presence of specific substituents, like the methoxy group, enhances their antimicrobial efficacy, indicating their potential in developing new antimicrobial agents (Kumar et al., 2012).
Antioxidant Activities
The synthesis and evaluation of tri-substituted pyrazoles, including derivatives of pyridin-4-yl-methanone, have revealed moderate antioxidant activities. These studies not only provide insights into the structural basis of antioxidant activity but also suggest potential applications in designing antioxidant compounds (Lynda, 2021).
Molecular Docking and Theoretical Studies
Research on the synthesis, DFT, and molecular docking analysis of various derivatives, including those related to pyridin-2-ylmethyl compounds, contributes to understanding their antibacterial and antioxidant activities. These studies offer a theoretical basis for the biological activities observed and help in the rational design of new compounds with improved efficacy (Huang et al., 2021).
Direcciones Futuras
The future directions for “Pyridin-2-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone” could involve further exploration of its potential biological activities. Compounds with similar structures have shown promising results in the treatment of fibrosis . Therefore, it might be worthwhile to investigate the potential of “this compound” in this regard.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, imidazole derivatives can bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Biochemical Pathways
For example, some imidazole derivatives can inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells, which are mainly responsible for collagen synthesis in liver fibrosis .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Propiedades
IUPAC Name |
pyridin-2-yl-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-12(11-3-1-2-5-14-11)16-7-4-10(9-16)18-13-15-6-8-19-13/h1-3,5-6,8,10H,4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNXZDMXGKKVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B3018550.png)
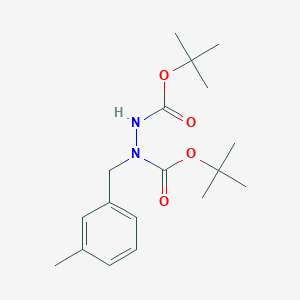

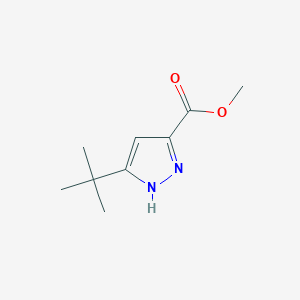
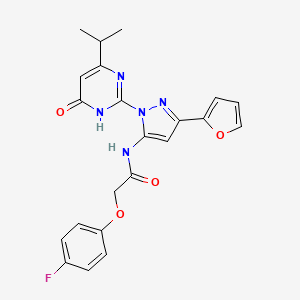
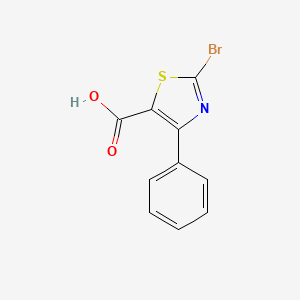
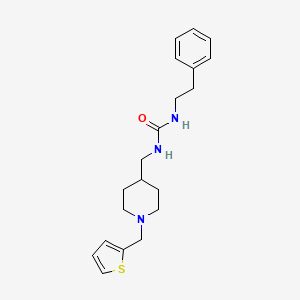


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3018568.png)
![N-(4-acetamidophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3018569.png)
![1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B3018570.png)
